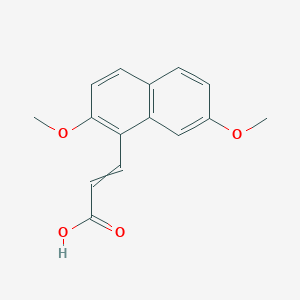
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- typically involves the reaction of 2,7-dimethoxy-1-naphthaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and the propenoic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(6-methoxy-2-naphthalenyl)-
- 2-Propenoic acid, 3-(2-ethoxy-1-naphthalenyl)-
Uniqueness
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
89229-14-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
3-(2,7-dimethoxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10-4-7-14(19-2)12(13(10)9-11)6-8-15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
QTPQKFXYRLFRBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)

![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
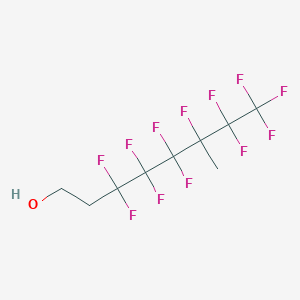
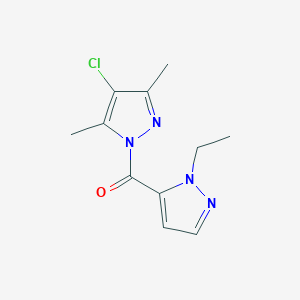

![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
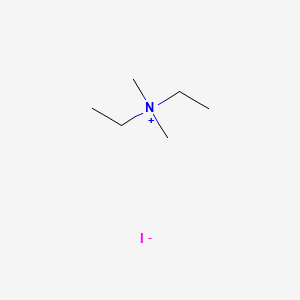
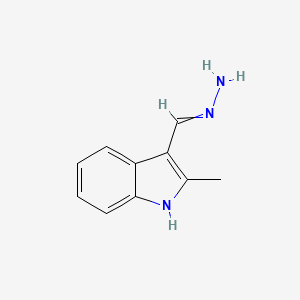
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
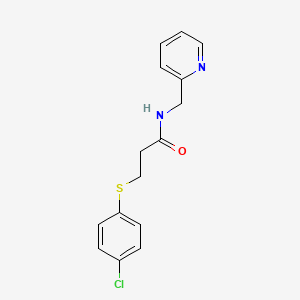
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)

